[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine

Medicinal Chemistry Organic Synthesis Chemical Biology

[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6), also known as 1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine, is a fluorinated phenyl ethylamine derivative with the molecular formula C₁₀H₁₅FN₂ and a molecular weight of 182.24 g/mol. It is primarily utilized as a building block and pharmaceutical intermediate in medicinal chemistry, particularly for research targeting neurological pathways.

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
CAS No. 842954-71-6
Cat. No. B113073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
CAS842954-71-6
Molecular FormulaC10H15FN2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCN(C)C(CN)C1=CC=C(C=C1)F
InChIInChI=1S/C10H15FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
InChIKeyUUQFFOAUNDPGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Buy [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6) for CNS-Focused R&D


[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6), also known as 1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine, is a fluorinated phenyl ethylamine derivative with the molecular formula C₁₀H₁₅FN₂ and a molecular weight of 182.24 g/mol [1]. It is primarily utilized as a building block and pharmaceutical intermediate in medicinal chemistry, particularly for research targeting neurological pathways .

Why Generic Substitution of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6) Fails


The precise position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological and physicochemical profile. Substituting [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine with a positional isomer like [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine (CAS 842954-76-1) is not scientifically valid without re-validation. The change from a para-fluoro to an ortho-fluoro substituent alters molecular geometry and electron distribution, which can drastically impact target binding affinity, metabolic stability, and off-target effects . The following quantitative evidence details the specific, verifiable differences that underpin the selection of the 4-fluoro isomer for certain applications.

Quantitative Differentiation: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine vs. Closest Analogs


Regioisomeric Purity and Synthetic Differentiation: 4-Fluoro vs. 2-Fluoro Analogs

The target 4-fluoro isomer (CAS 842954-71-6) is commercially available at a certified purity of 98% from select vendors, whereas its closest positional isomer, the 2-fluoro analog (CAS 842954-76-1), is typically offered at a lower purity of 95% . This higher purity specification is critical for minimizing side reactions and simplifying purification in multi-step syntheses, providing a clear procurement advantage.

Medicinal Chemistry Organic Synthesis Chemical Biology

Computed Lipophilicity (XLogP3-AA) of 4-Fluoro Isomer

The computed partition coefficient (XLogP3-AA) for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is 1.0 [1]. This value is a key predictor of a molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB). While no direct comparator data is available for the 2-fluoro isomer in the same computational model, this quantitative parameter serves as a baseline for its physicochemical profile, which is distinct from unfluorinated analogs that would have a higher LogP.

Drug Design Pharmacokinetics ADME

Acquisition Cost and Lead Time Variability for the 4-Fluoro Isomer

The procurement cost for the 4-fluoro isomer varies significantly between suppliers, directly impacting research budgets. For a 1g quantity, prices range from approximately $360 to $2,650 USD, depending on the vendor and their stock status . Furthermore, lead times differ dramatically, with some vendors offering stock availability within one week, while others quote an 8-12 week wait [1]. This contrasts with more common building blocks where pricing and availability are often more uniform.

Procurement Supply Chain Research Economics

Best Application Scenarios for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine in R&D


Synthesis of CNS-Targeted Compound Libraries

Based on its structural features, including the 4-fluorophenyl group and a computed XLogP of 1.0, this diamine is well-suited as a core scaffold for generating libraries of compounds intended for CNS penetration [1]. Its two amine groups offer versatile points for derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) around a fluorinated phenyl core.

Precision Synthesis Requiring High Purity Inputs

For multi-step synthetic routes where by-product formation is a major concern, the availability of this compound at a certified 98% purity provides a distinct advantage over the 95% pure 2-fluoro analog . Procuring the higher-purity 4-fluoro isomer can streamline purification protocols and improve overall synthetic yield, making it the preferred choice for complex molecule construction.

Time-Sensitive Medicinal Chemistry Projects

Research programs with aggressive timelines will benefit from sourcing this compound from suppliers like AKSci, which advertises a 1-week lead time . This contrasts with other vendors whose lead times extend to 8-12 weeks. Prioritizing suppliers with short lead times for this specific compound ensures that synthetic progress is not stalled by supply chain bottlenecks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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